molecular formula C11H12N6 B2628031 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile CAS No. 866145-06-4

1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile

Cat. No. B2628031
M. Wt: 228.259
InChI Key: YUBNCHJJHUVWIG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile is a chemical compound with the molecular formula C11H12N6 . It has an average mass of 228.253 Da and a monoisotopic mass of 228.112350 Da .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Heterocyclic Synthesis : This compound has been utilized in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. These compounds are synthesized through reactions involving nitrogen nucleophiles and demonstrate the versatility of 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo in creating diverse molecular structures (Elmaati, 2002).

  • Chemiluminescent Compounds : It has been involved in the synthesis of polycyclic pyridazinediones, which exhibit significant chemiluminescent properties. These properties make these compounds potentially useful in analytical chemistry and biological applications (Tominaga, Sasaki, & Castle, 1998).

  • Antimicrobial Activity : Some derivatives of 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo, like pyrazolo[3,4-d]pyridazines, have shown good antimicrobial, anti-inflammatory, and analgesic activities. This suggests potential applications in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).

Molecular Interactions and Characterization

  • Molecular Solid Formation : In the field of crystal engineering, derivatives of this compound have been used to form molecular solids with other compounds, leveraging hydrogen bonds and weak intermolecular interactions. These studies contribute to the understanding of molecular assembly and crystal formation (Wang et al., 2014).

  • Structural Analysis : The compound's derivatives have been analyzed through various techniques like NMR spectroscopy and X-ray diffraction, which are crucial in elucidating the structural and electronic properties of new heterocyclic compounds (Chimichi et al., 1996).

properties

IUPAC Name

8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-7-9-3-4-13-16(2)11(9)17-10(15-7)8(5-12)6-14-17/h6,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBNCHJJHUVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCNN3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323056
Record name 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile

CAS RN

866145-06-4
Record name 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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